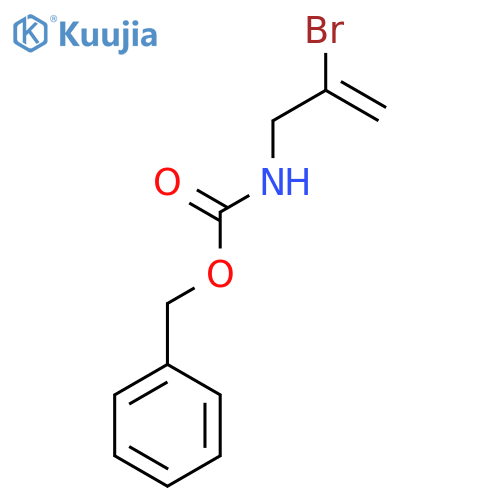

Cas no 1875660-96-0 (benzyl N-(2-bromoprop-2-en-1-yl)carbamate)

benzyl N-(2-bromoprop-2-en-1-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-4578070

- benzyl N-(2-bromoprop-2-en-1-yl)carbamate

- 1875660-96-0

-

- インチ: 1S/C11H12BrNO2/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,14)

- InChIKey: NJGHGLFFBHRTDV-UHFFFAOYSA-N

- ほほえんだ: BrC(=C)CNC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 269.00514g/mol

- どういたいしつりょう: 269.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 38.3Ų

benzyl N-(2-bromoprop-2-en-1-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4578070-2.5g |

benzyl N-(2-bromoprop-2-en-1-yl)carbamate |

1875660-96-0 | 95.0% | 2.5g |

$1509.0 | 2025-03-15 | |

| Enamine | EN300-4578070-10.0g |

benzyl N-(2-bromoprop-2-en-1-yl)carbamate |

1875660-96-0 | 95.0% | 10.0g |

$3315.0 | 2025-03-15 | |

| Enamine | EN300-4578070-0.5g |

benzyl N-(2-bromoprop-2-en-1-yl)carbamate |

1875660-96-0 | 95.0% | 0.5g |

$739.0 | 2025-03-15 | |

| Enamine | EN300-4578070-0.05g |

benzyl N-(2-bromoprop-2-en-1-yl)carbamate |

1875660-96-0 | 95.0% | 0.05g |

$647.0 | 2025-03-15 | |

| Enamine | EN300-4578070-0.1g |

benzyl N-(2-bromoprop-2-en-1-yl)carbamate |

1875660-96-0 | 95.0% | 0.1g |

$678.0 | 2025-03-15 | |

| Enamine | EN300-4578070-0.25g |

benzyl N-(2-bromoprop-2-en-1-yl)carbamate |

1875660-96-0 | 95.0% | 0.25g |

$708.0 | 2025-03-15 | |

| Enamine | EN300-4578070-5.0g |

benzyl N-(2-bromoprop-2-en-1-yl)carbamate |

1875660-96-0 | 95.0% | 5.0g |

$2235.0 | 2025-03-15 | |

| Enamine | EN300-4578070-1.0g |

benzyl N-(2-bromoprop-2-en-1-yl)carbamate |

1875660-96-0 | 95.0% | 1.0g |

$770.0 | 2025-03-15 |

benzyl N-(2-bromoprop-2-en-1-yl)carbamate 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

benzyl N-(2-bromoprop-2-en-1-yl)carbamateに関する追加情報

Professional Introduction to Benzyl N-(2-bromoprop-2-en-1-yl)carbamate (CAS No. 1875660-96-0)

Benzyl N-(2-bromoprop-2-en-1-yl)carbamate, with the chemical formula C11H13BrN2O2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number CAS No. 1875660-96-0, has garnered attention due to its versatile applications in the development of novel agrochemicals and pharmaceutical intermediates. The structural integrity of this molecule, featuring a benzyl group attached to a carbamate moiety and a brominated propene backbone, makes it a valuable building block for further chemical modifications and functionalization.

The benzyl group in Benzyl N-(2-bromoprop-2-en-1-yl)carbamate contributes to its stability and reactivity, allowing for easy incorporation into more complex molecular frameworks. This characteristic is particularly useful in the synthesis of active pharmaceutical ingredients (APIs) where structural rigidity and functional group compatibility are paramount. The presence of the carbamate functional group further enhances its utility as it can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, facilitating the creation of diverse pharmacophores.

In recent years, Benzyl N-(2-bromoprop-2-en-1-yl)carbamate has been explored in the context of developing new therapeutic agents. Its brominated propene backbone offers a reactive site for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing biaryl structures found in many drugs. These reactions enable the formation of carbon-carbon bonds under mild conditions, making them highly attractive for large-scale synthesis. Moreover, the carbamate moiety can be hydrolyzed or converted into other functional groups, providing additional pathways for molecular diversification.

One of the most compelling applications of Benzyl N-(2-bromoprop-2-en-1-yl)carbamate is in the field of medicinal chemistry. Researchers have leveraged its structural features to design novel inhibitors targeting various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism. The benzyl group serves as a handle for further derivatization, allowing chemists to fine-tune properties such as solubility and binding affinity. This flexibility has been instrumental in developing lead compounds that exhibit potent activity against disease-causing targets.

The bromine atom in Benzyl N-(2-bromoprop-2-en-1-yl)carbamate is another key feature that enhances its synthetic utility. Bromine is a versatile halogen that can undergo various transformations, including metalation followed by electrophilic addition or displacement reactions. These transformations have been utilized to introduce diverse substituents at different positions along the molecular scaffold, enabling the creation of libraries of compounds for high-throughput screening. Such libraries are essential in drug discovery pipelines where rapid identification of hits is crucial for advancing candidates into clinical trials.

Recent advancements in synthetic methodologies have further expanded the applications of Benzyl N-(2-bromoprop-2-en-1-yl)carbamate. For example, transition-metal-catalyzed reactions have enabled more efficient and selective modifications compared to traditional methods. These innovations have not only improved yields but also reduced the environmental impact of synthetic processes by minimizing waste generation. The ability to perform these reactions under greener conditions aligns with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.

The role of computational chemistry in optimizing synthetic routes for Benzyl N-(2-bromoprop-2-en-1-yl)carbamate cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal conditions for synthesis. By integrating experimental data with theoretical calculations, researchers can design more efficient synthetic strategies that save time and resources. This interdisciplinary approach underscores the importance of combining experimental expertise with computational tools to drive innovation in chemical synthesis.

In conclusion, Benzyl N-(2-bromoprop-2-en-1-yl)carbamate represents a cornerstone compound in modern pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for developing new drugs and agrochemicals. As research continues to uncover novel applications for this compound, its significance is expected to grow even further. The ongoing development of innovative synthetic methodologies and computational tools will continue to enhance its utility, ensuring that it remains at the forefront of chemical research and application.

1875660-96-0 (benzyl N-(2-bromoprop-2-en-1-yl)carbamate) 関連製品

- 1160994-05-7(6-Iodo-7-(trifluoromethyl)quinazolin-4-ol)

- 2137757-38-9(2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-)

- 2640972-88-7(3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea)

- 1807159-76-7(2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol)

- 1807285-79-5(6-Cyano-2-ethyl-3-iodophenylacetic acid)

- 1805523-29-8(Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-carboxylate)

- 7170-76-5(2-Amino-4,5-dimethylthiazole hydrobromide)

- 2287316-33-8(tert-butyl 3-[(4-hydroxy-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)

- 832740-01-9(3-(2-chloro-5-methylphenoxy)methylbenzohydrazide)

- 2411221-02-6(2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide)